6-Bromo-3-iodopyridin-2-ol
CAS No.: 1820674-50-7
Cat. No.: VC3404983
Molecular Formula: C5H3BrINO
Molecular Weight: 299.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820674-50-7 |
|---|---|
| Molecular Formula | C5H3BrINO |
| Molecular Weight | 299.89 g/mol |
| IUPAC Name | 6-bromo-3-iodo-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) |
| Standard InChI Key | CNGPOXHRQJBFBQ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC(=C1)Br)I |
| Canonical SMILES | C1=C(C(=O)NC(=C1)Br)I |
Introduction
Structural and Chemical Properties
6-Bromo-3-iodopyridin-2-ol (CAS: 1820674-50-7) is an aromatic heterocyclic compound with a pyridine core structure. It has a molecular formula of C5H3BrINO and a molecular weight of 299.89 g/mol . The compound exists in tautomeric forms, sometimes referred to as 6-bromo-3-iodo-1H-pyridin-2-one in its alternative form .
Molecular Structure
The structure of 6-Bromo-3-iodopyridin-2-ol features a six-membered pyridine ring with nitrogen at position 1. The compound contains two halogen substituents: bromine at position 6 and iodine at position 3, along with a hydroxyl group at position 2. This arrangement of substituents creates a unique reactivity profile that makes it valuable in synthetic chemistry.
The compound can be represented using the following structural identifiers:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 299.89 g/mol | |
| Appearance | Solid | |
| CAS Number | 1820674-50-7 | |
| Molecular Formula | C5H3BrINO | |
| European Community (EC) Number | 887-149-2 |
Predicted Collision Cross Section
Mass spectrometry studies have provided predicted collision cross section (CCS) values for 6-Bromo-3-iodopyridin-2-ol with various adducts, which are useful for analytical identification and characterization of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 299.85155 | 137.0 |
| [M+Na]+ | 321.83349 | 135.2 |
| [M+NH4]+ | 316.87809 | 138.1 |
| [M+K]+ | 337.80743 | 137.8 |
| [M-H]- | 297.83699 | 131.6 |
| [M+Na-2H]- | 319.81894 | 130.2 |
| [M]+ | 298.84372 | 133.1 |
| [M]- | 298.84482 | 133.1 |
Table adapted from PubChemLite data
Chemical Reactivity and Applications
6-Bromo-3-iodopyridin-2-ol exhibits reactivity patterns typical of halogenated pyridines, making it valuable in various chemical transformations and synthetic applications.
Reactivity Profile
The reactivity of 6-Bromo-3-iodopyridin-2-ol is characterized by:
-
Differential Halide Reactivity: The iodine substituent typically exhibits higher reactivity in coupling reactions compared to bromine, allowing for selective functionalization.
-
Nucleophilic Substitution: The halogen substituents can undergo nucleophilic aromatic substitution reactions, facilitating the introduction of various functional groups.
-
Cross-Coupling Reactions: Both halogen sites can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of more complex molecular architectures .
-
Hydroxyl Group Transformations: The hydroxyl group at position 2 provides additional sites for chemical modification, including esterification or alkylation reactions.
Applications in Synthetic Chemistry
The unique structural features of 6-Bromo-3-iodopyridin-2-ol make it valuable in various synthetic applications:
-
Building Block for Heterocyclic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
-
Medicinal Chemistry: The compound can be used as a scaffold for developing bioactive molecules, particularly those targeting bacterial or viral infections.
-
Material Science: Halogenated pyridines are employed in the development of functional materials and ligands for metal complexation.
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 6-Bromo-3-iodopyridin-2-ol, it is instructive to compare it with structurally related compounds.
Structural Isomers and Related Compounds
Reactivity Differences
The position of the halogen substituents significantly affects the reactivity patterns of these compounds:
-
Steric Considerations: The proximity of bromine and iodine to the hydroxyl/carbonyl group can influence reactivity due to steric effects.
-
Electronic Effects: The electron-withdrawing nature of halogens affects the electron distribution across the pyridine ring, impacting reactivity at different positions.
-
Regioselectivity in Reactions: Different substitution patterns lead to varying regioselectivity in coupling reactions and nucleophilic substitutions .
Analytical Characterization
Accurate identification and characterization of 6-Bromo-3-iodopyridin-2-ol are essential for research and quality control purposes.
Spectroscopic Data
Spectroscopic methods provide valuable data for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR):
-
1H NMR typically shows characteristic signals for the aromatic protons in the pyridine ring.
-
13C NMR would display signals corresponding to the five carbon atoms, with characteristic chemical shifts for carbons bonded to halogens and the carbonyl/hydroxyl group.
-
-
Mass Spectrometry:
-
The compound typically displays characteristic isotope patterns due to bromine and iodine.
-
Common fragments include loss of halogen atoms and carbonyl groups.
-
-
Infrared Spectroscopy:
-
Characteristic absorption bands for O-H stretching, C=O stretching (in the tautomeric form), and C-X (halogen) bonds.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume